molecular formula C7H13NO3 B14542414 Methyl 6-(hydroxyimino)hexanoate CAS No. 62344-93-8

Methyl 6-(hydroxyimino)hexanoate

Cat. No.: B14542414
CAS No.: 62344-93-8
M. Wt: 159.18 g/mol
InChI Key: QFBVKGYAAROAFY-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxyimino)hexanoate is an ester derivative of 6-(hydroxyimino)hexanoic acid, characterized by a hydroxyimino (-NOH) functional group at the sixth carbon of the hexanoate chain. The hydroxyimino group confers unique reactivity, enabling participation in coordination chemistry, oxime formation, and reduction reactions.

Properties

CAS No.

62344-93-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 6-hydroxyiminohexanoate

InChI

InChI=1S/C7H13NO3/c1-11-7(9)5-3-2-4-6-8-10/h6,10H,2-5H2,1H3

InChI Key

QFBVKGYAAROAFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(hydroxyimino)hexanoate can be synthesized through the esterification of 6-(hydroxyimino)hexanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxyimino)hexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 6-(hydroxyimino)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 6-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Functional Group Analysis

The following table compares Methyl 6-(hydroxyimino)hexanoate with analogous methyl hexanoate derivatives, emphasizing structural and functional differences:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Applications/Properties
This compound C₇H₁₃NO₃ 159.18 g/mol Ester, hydroxyimino (-NOH) Likely esterification of 6-(hydroxyimino)hexanoic acid (inferred) Chelation, precursor for oxime-based reactions, potential use in polymer or pharmaceutical R&D
Methyl 6-aminohexanoate C₇H₁₅NO₂ 145.20 g/mol Ester, primary amine (-NH₂) Derived from lysine-Fmoc-NBoc via EDC/HOBt coupling Peptide synthesis, polymer intermediates, biochemical probes
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ 146.19 g/mol Ester, hydroxyl (-OH) Reduction of methyl 6-oxohexanoate derivatives (e.g., via amalgamated zinc) Solvents, fragrance components, biodegradable polymers
Methyl 6-(4-aminophenyl)hexanoate (3b) C₁₃H₁₉NO₂ 221.30 g/mol Ester, aromatic amine (-NH₂) Catalytic hydrogenation of nitro precursors (e.g., 2b → 3b) Intermediate for azo-dye synthesis, photoresist materials
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 g/mol Ester, acetoxy (-OAc) Acetylation of methyl 6-hydroxyhexanoate Plasticizers, cellulose acetate production

Reactivity and Stability

  • Hydroxyimino Group: The -NOH group in this compound is redox-active, enabling conversion to amines (via reduction) or ketones (via hydrolysis). This contrasts with the primary amine in Methyl 6-aminohexanoate, which is nucleophilic and prone to acylation or alkylation .
  • Aromatic vs. Aliphatic Derivatives: Methyl 6-(4-aminophenyl)hexanoate (3b) exhibits UV activity due to its aromatic amine, making it suitable for photoresist applications , whereas aliphatic derivatives like Methyl 6-hydroxyhexanoate are more thermally stable and biodegradable .

Research Findings and Data

Spectroscopic Characterization

  • NMR: Key for confirming regiochemistry (e.g., ¹H NMR of methyl 6-(4-aminophenyl)hexanoate shows aromatic proton shifts at δ 6.5–7.0 ppm ).
  • HRMS: Used to validate molecular weights (e.g., Methyl 6-(2-methyl-5-oxocyclopent-1-enyl)hexanoate confirmed via CI-HRMS ).

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